![molecular formula C20H19BrN2O4S2 B7480195 3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)
3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide
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Overview
Description
3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly referred to as BAY 11-7082 and is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway.
Mechanism of Action
BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent expression of its target genes. BAY 11-7082 also inhibits the activity of other signaling pathways, such as the MAPK and AKT pathways.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and modulate the immune response. BAY 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Advantages and Limitations for Lab Experiments
One advantage of using BAY 11-7082 in lab experiments is its potency and specificity as an inhibitor of the NF-κB pathway. However, one limitation is that it can have off-target effects on other signaling pathways. It is also important to note that the concentration of BAY 11-7082 used in experiments can affect the results, and it is important to use appropriate controls.
Future Directions
There are many future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of new cancer therapies that target the NF-κB pathway. BAY 11-7082 could also be used in the study of other signaling pathways and their interactions with NF-κB. Additionally, the use of BAY 11-7082 in combination with other drugs could be explored as a way to enhance their efficacy.
Synthesis Methods
BAY 11-7082 can be synthesized by reacting 3-amino-4-methylbenzenesulfonamide with 2-bromobenzene sulfonyl chloride and 3-methylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine, and the product is purified by column chromatography.
Scientific Research Applications
BAY 11-7082 has a wide range of applications in scientific research. It is commonly used as an inhibitor of the NF-κB pathway, which is involved in the regulation of immune responses, inflammation, and cell survival. BAY 11-7082 has been shown to inhibit the activation of NF-κB and prevent the expression of its target genes. This makes it a useful tool for studying the role of NF-κB in various biological processes.
properties
IUPAC Name |
3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O4S2/c1-14-6-5-7-16(12-14)22-28(24,25)17-11-10-15(2)19(13-17)23-29(26,27)20-9-4-3-8-18(20)21/h3-13,22-23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPZZRWGHLNMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide |
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